Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate
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Overview
Description
Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is a chemical compound with the molecular formula C13H12FNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 8-fluoroquinoline and ethyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 8-fluoroquinoline and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the quinoline ring structure.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Esterification: Finally, the carboxylate ester group is formed through esterification with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the fluorine atom or reduce the quinoline ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Lacks the methyl group at the 5-position.
Indole derivatives: While structurally different, indole derivatives share some biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 8-fluoro-5-methyl-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)8-6-15-11-9(14)5-4-7(2)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTJXMZDOOCUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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